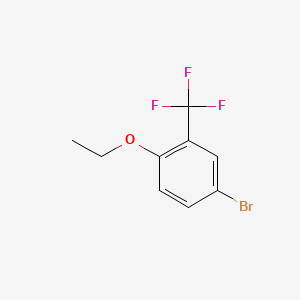

4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(10)5-7(8)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDWEDIMCBCUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660174 | |

| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914635-58-8 | |

| Record name | 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene"

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the bromo and ethoxy functionalities serve as versatile handles for further chemical modifications. This document details a robust synthetic protocol, outlines key physicochemical properties, and describes a suite of analytical techniques for thorough characterization, providing researchers with the foundational knowledge required for its effective utilization.

Introduction and Strategic Importance

This compound belongs to a class of halogenated and fluorinated benzene derivatives that are of high interest in the pharmaceutical and agrochemical industries. The trifluoromethyl (CF₃) group is a crucial substituent in modern drug design, often introduced to block metabolic pathways, increase binding affinity, and improve pharmacokinetic profiles. The bromine atom on the aromatic ring offers a reactive site for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. Similarly, the ethoxy group can influence solubility and provides another point for potential modification or interaction within a biological target.

The strategic combination of these three functional groups makes this compound a valuable intermediate. For instance, related structures such as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene serve as key intermediates in the synthesis of widely used antidiabetic drugs like Dapagliflozin and Empagliflozin[1]. This guide provides the necessary scientific framework for the synthesis, purification, and rigorous analytical validation of this compound, ensuring its quality and suitability for advanced research and development applications.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe handling and effective use in experimental design.

Physical and Chemical Properties

The key computed and experimental properties of the target compound and its close analogs are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O | PubChem[2] |

| Molecular Weight | 269.06 g/mol | Angene Chemical[3] |

| Monoisotopic Mass | 267.97107 Da | PubChemLite[2] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from analogs |

| Boiling Point | Not determined; Analog (1-Bromo-4-(trifluoromethoxy)benzene): 80 °C at 50 mmHg | Sigma-Aldrich |

| Density | Not determined; Analog (1-Bromo-4-(trifluoromethoxy)benzene): 1.622 g/mL at 25 °C | Sigma-Aldrich |

| Predicted XlogP | 3.8 | PubChemLite[2] |

| CAS Number | 156605-95-7 | Angene Chemical[3] |

Safety and Handling

Based on safety data sheets for structurally related compounds, this compound should be handled with care, adhering to standard laboratory safety protocols.

-

GHS Hazard Classification :

-

Precautionary Measures :

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[3][5].

-

Avoid inhalation of vapors and contact with skin and eyes[6].

-

In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention[3].

-

Store in a tightly sealed container in a cool, dry place[3].

-

Synthesis Pathway and Experimental Protocol

The most direct and reliable method for preparing this compound is via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Synthetic Scheme

The proposed synthesis starts from the commercially available 4-Bromo-2-(trifluoromethyl)phenol.

Caption: Synthetic workflow for this compound.

Rationale for Experimental Choices

-

Starting Material : 4-Bromo-2-(trifluoromethyl)phenol is selected as it contains the required aromatic substitution pattern, simplifying the synthesis to a single functional group transformation.

-

Base : Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing side reactions. It is inexpensive, easy to handle, and can be removed by simple filtration.

-

Ethylating Agent : Ethyl iodide is a highly reactive electrophile, ensuring an efficient reaction. Diethyl sulfate is a viable, less volatile alternative.

-

Solvent : Acetone is an excellent polar aprotic solvent for this reaction. It readily dissolves the organic reactants and has a convenient boiling point (56 °C) for reflux conditions, facilitating the reaction without requiring excessively high temperatures.

Detailed Experimental Protocol

-

Reagents and Setup :

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-(trifluoromethyl)phenol (10.0 g, 41.5 mmol).

-

Add anhydrous potassium carbonate (8.6 g, 62.2 mmol, 1.5 equivalents).

-

Add 100 mL of dry acetone.

-

-

Reaction Execution :

-

Stir the suspension vigorously.

-

Add ethyl iodide (5.0 mL, 62.2 mmol, 1.5 equivalents) to the mixture dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 56-60 °C) and maintain for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

-

Work-up and Isolation :

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct and wash the filter cake with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification :

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to afford the pure this compound as a colorless oil or low-melting solid.

-

Structural Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[7]

-

¹H NMR (Proton NMR)

-

Protocol : Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Spectrum :

-

Aromatic Region (δ 6.8-7.8 ppm) : Three distinct signals corresponding to the three protons on the benzene ring. The specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-substitution pattern.

-

Ethoxy Group (CH₂) : A quartet around δ 4.1 ppm due to coupling with the adjacent methyl protons (J ≈ 7.0 Hz).

-

Ethoxy Group (CH₃) : A triplet around δ 1.4 ppm due to coupling with the adjacent methylene protons (J ≈ 7.0 Hz).

-

-

-

¹³C NMR (Carbon-13 NMR)

-

Protocol : Use the same sample prepared for ¹H NMR; requires a longer acquisition time.

-

Expected Spectrum :

-

Nine distinct signals are expected.

-

Aromatic Carbons : Six signals in the δ 110-160 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

CF₃ Carbon : A quartet signal around δ 120-125 ppm with a large coupling constant (¹JCF ≈ 270 Hz).

-

Ethoxy Carbons : Two signals at ~δ 65 ppm (-O-CH₂-) and ~δ 15 ppm (-CH₃).

-

-

-

¹⁹F NMR (Fluorine-19 NMR)

-

Protocol : Use the same sample; ¹⁹F NMR is a highly sensitive technique.

-

Expected Spectrum : A single, sharp singlet around δ -60 to -65 ppm, characteristic of an aromatic trifluoromethyl group[8]. The absence of coupling confirms there are no other fluorine atoms nearby.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Protocol : Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Expected Spectrum :

-

Molecular Ion Peak : The key feature will be a pair of peaks for the molecular ion [M]⁺ and [M+2]⁺, separated by two mass units.

-

Isotopic Pattern : Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the [M]⁺ and [M+2]⁺ peaks will have a characteristic intensity ratio of approximately 1:1[9]. For C₉H₈BrF₃O, these peaks would appear at m/z ≈ 268 and 270.

-

Fragmentation : Common fragmentation patterns may include the loss of the ethoxy group (-•OCH₂CH₃) or the bromine atom (-•Br).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Protocol : The analysis can be performed on a neat liquid sample between salt plates (NaCl or KBr) or as a thin film.

-

Expected Characteristic Peaks :

-

C-H stretch (aromatic) : ~3050-3100 cm⁻¹.

-

C-H stretch (aliphatic) : ~2850-3000 cm⁻¹.

-

C=C stretch (aromatic) : ~1500-1600 cm⁻¹.

-

C-O-C stretch (ether) : A strong band around 1250 cm⁻¹ and 1050 cm⁻¹.

-

C-F stretch (CF₃) : Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region[10].

-

C-Br stretch : ~500-600 cm⁻¹.

-

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. The Williamson ether synthesis offers a reliable and scalable route to this valuable chemical intermediate. The described analytical workflow, employing NMR, MS, and IR spectroscopy, ensures the unambiguous confirmation of its structure and purity. By adhering to the protocols and safety guidelines outlined herein, researchers in drug discovery and materials science can confidently produce and utilize this compound as a versatile building block for the development of novel molecules with enhanced properties.

References

- Echemi. (n.d.). 4-BROMO-1-TRIFLUOROMETHOXY-2-TRIFLUOROMETHYL-BENZENE Safety Data Sheets.

- Sigma-Aldrich. (2023). Safety Data Sheet.

- Angene Chemical. (2021). Safety Data Sheet.

- TCI Chemicals. (2023). Safety Data Sheet.

- CymitQuimica. (2015). Safety data sheet.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook.

- Schlosser, M. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 13.

- The Royal Society of Chemistry. (n.d.). Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes.

- ChemicalBook. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.

- PubChemLite. (n.d.). 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene.

- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(2-bromo-1,1,2,2-tetrafluoro-ethoxy)benzene.

- NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis.

- PubChem. (n.d.). 4-Bromo-1-methyl-2-(2,2,2-trifluoroethoxy)benzene.

- Punagri Organics & Lifesciences. (n.d.). 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene.

- BLD Pharm. (n.d.). 4-Bromo-2-ethynyl-1-(trifluoromethyl)benzene.

- Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- News-Medical.Net. (2019). Characterizing Small Molecules with NMR.

- YouTube. (2023). Bromo pattern in Mass Spectrometry.

- NIST. (n.d.). Benzene. NIST Chemistry WebBook.

- SynHet. (n.d.). 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine.

- Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene 99%.

- ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.

Sources

- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 2. PubChemLite - 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene (C9H8BrF3O) [pubchemlite.lcsb.uni.lu]

- 3. angenechemical.com [angenechemical.com]

- 4. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. news-medical.net [news-medical.net]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. Benzene, (trifluoromethyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a bromine atom, an ethoxy group, and a trifluoromethyl group on the benzene ring imparts a unique combination of lipophilicity, metabolic stability, and reactive handles for further chemical modification. Understanding the precise physicochemical properties of this compound is paramount for its effective utilization in the synthesis of novel molecules, particularly in the realm of drug discovery where such characteristics directly influence pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by available data and contextualized with insights into its relevance in scientific research.

Molecular Structure and Identification

The structural arrangement of substituents on the benzene ring dictates the overall properties of the molecule. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the aromatic ring, while the ethoxy group acts as an electron-donating group. The bromine atom serves as a versatile synthetic handle, readily participating in various cross-coupling reactions.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 156605-95-7 | N/A |

| Molecular Formula | C₉H₈BrF₃O | N/A |

| Molecular Weight | 269.06 g/mol | N/A |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)C(F)(F)F | N/A |

| InChI Key | AFZSOGLGDIPPHP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. While experimentally determined data for this compound is not extensively available in the public domain, the following table summarizes the available information and predicted values.

| Property | Value | Source |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

| XlogP (Predicted) | 3.8 | [1] |

The predicted XlogP value of 3.8 suggests that this compound is a lipophilic compound, a characteristic often sought in drug candidates to enhance membrane permeability and oral absorption.[2][3] The trifluoromethyl group is known to increase lipophilicity and metabolic stability in drug molecules.[2][3]

Spectral Data

Synthesis and Reactivity

The synthesis of this compound and its derivatives is of significant interest to synthetic chemists. The bromine atom on the aromatic ring makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups. The trifluoromethyl group is generally stable under many reaction conditions, while the ethoxy group can be cleaved under specific acidic or basic conditions if required.

The general synthetic strategy for related trifluoromethyl-substituted bromobenzenes often involves the halogenation of a trifluoromethyl-substituted aniline or phenol derivative, followed by functional group interconversion.[5]

Applications in Research and Drug Development

The structural motifs present in this compound are prevalent in many biologically active molecules. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can enhance binding affinity to biological targets.[6] Its incorporation into drug candidates can lead to improved metabolic stability and bioavailability.

The bromo- and trifluoromethyl-substituted benzene core is a key component in the synthesis of various pharmaceutical agents. For example, related structures are found in compounds developed as endothelin receptor antagonists.[7] This highlights the potential of this compound as a valuable starting material for the discovery of new therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as a compound with potential health hazards.

Hazard Classifications:

-

Acute toxicity, oral

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Specific target organ toxicity, single exposure (respiratory tract irritation)

Recommended Handling Procedures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Procedure for a Suzuki Cross-Coupling Reaction:

This protocol is a generalized example of how this compound could be utilized in a common synthetic transformation.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualization

Diagram of a Suzuki Cross-Coupling Reaction Workflow:

Caption: A generalized workflow for a Suzuki cross-coupling reaction utilizing this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a desirable combination of physicochemical properties and synthetic versatility. While a comprehensive experimental dataset for this specific compound is not yet fully available, the existing information, combined with knowledge of related structures, provides a strong foundation for its application in research and development. Further experimental characterization of its properties will undoubtedly facilitate its broader use in the creation of novel and functional molecules.

References

Sources

- 1. PubChemLite - 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene (C9H8BrF3O) [pubchemlite.lcsb.uni.lu]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. jelsciences.com [jelsciences.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This guide provides a comprehensive analysis and detailed prediction of the ¹H and ¹³C NMR spectra for 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, substituent chemical shift (SCS) effects, and comparative data from structurally analogous compounds to construct a highly accurate, predicted spectral dataset. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for the acquisition and confirmation of these spectra, designed for researchers, scientists, and professionals in drug development.

Principles of Spectral Prediction: A Mechanistic Approach

The prediction of NMR spectra for an unknown compound is grounded in the fundamental principle that the chemical environment of a nucleus dictates its resonance frequency. For this compound, the ¹H and ¹³C chemical shifts are primarily influenced by the electronic effects of three key substituents on the benzene ring:

-

Ethoxy Group (-OCH₂CH₃): This group is a strong ortho-, para-director and an activating group due to the +R (resonance) effect of the oxygen atom, which donates electron density to the ring. This effect causes a significant upfield shift (lower ppm) for the protons and carbons at the ortho and para positions. The oxygen is also inductively withdrawing (-I effect), but for aromatic systems, the resonance effect is often dominant.

-

Bromo Group (-Br): As a halogen, bromine is deactivating due to its strong -I (inductive) effect, which withdraws electron density from the ring, causing a downfield shift (higher ppm) on nearby nuclei. It has a weaker +R effect that directs ortho- and para-.

-

Trifluoromethyl Group (-CF₃): This group is powerfully electron-withdrawing through a strong -I effect and has no resonance contribution.[1] It is a meta-director and strongly deactivates the ring, causing significant downfield shifts for all ring positions, particularly the carbon to which it is attached (ipso-carbon). Furthermore, the fluorine atoms induce through-bond spin-spin coupling to both ¹H and ¹³C nuclei, which is observable over several bonds.[2]

By synthesizing the additive effects of these substituents and analyzing empirical data from similar structures, we can predict the chemical shifts and coupling patterns with high confidence.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show signals for three distinct aromatic protons and two signals for the ethoxy group. The analysis is based on a standard 400 MHz spectrometer using CDCl₃ as the solvent.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.65 - 7.55 | d | Jmeta ≈ 2.5 Hz | 1H |

| H-5 | 7.40 - 7.30 | dd | Jortho ≈ 8.8 Hz, Jmeta ≈ 2.5 Hz | 1H |

| H-3 | 7.00 - 6.90 | d | Jortho ≈ 8.8 Hz | 1H |

| -OCH₂- | 4.15 - 4.05 | q | J = 7.0 Hz | 2H |

| -CH₃ | 1.50 - 1.40 | t | J = 7.0 Hz | 3H |

Justification of ¹H Assignments:

-

Aromatic Region: The substitution pattern (1,2,4-) gives rise to an AMX spin system for the aromatic protons.

-

H-3: This proton is ortho to the strongly donating ethoxy group, which would shift it significantly upfield. It appears as a doublet due to ortho-coupling with H-5.

-

H-5: This proton is ortho to the bromine atom and meta to the ethoxy and CF₃ groups. It will experience ortho-coupling to H-3 and meta-coupling to H-6, resulting in a doublet of doublets.

-

H-6: This proton is ortho to the strongly withdrawing CF₃ group and meta to the bromine, placing it the furthest downfield. It will appear as a doublet due to meta-coupling with H-5. Long-range coupling to the CF₃ group (⁴JH-F) may cause slight broadening or a fine splitting of this signal.

-

-

Aliphatic Region:

-

-OCH₂- (Methylene): The methylene protons are adjacent to the electron-withdrawing oxygen, placing their signal around 4.1 ppm. The signal is split into a quartet by the three neighboring methyl protons.

-

-CH₃ (Methyl): The terminal methyl protons are shielded relative to the methylene group and are split into a triplet by the two methylene protons.

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals: six for the aromatic carbons and two for the ethoxy group. The trifluoromethyl group will cause characteristic quartet splittings due to ¹⁹F-¹³C coupling.[2]

| Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 157 - 154 | s |

| C-4 | 118 - 115 | s |

| C-6 | 134 - 131 | q, ⁴JC-F ≈ 1-4 Hz |

| C-5 | 129 - 126 | s |

| C-3 | 116 - 113 | s |

| C-2 | 124 - 121 | q, ²JC-F ≈ 30-35 Hz |

| -CF₃ | 125 - 122 | q, ¹JC-F ≈ 270-275 Hz |

| -OCH₂- | 66 - 64 | s |

| -CH₃ | 16 - 14 | s |

Justification of ¹³C Assignments:

-

Aromatic Carbons:

-

C-1: The carbon bearing the ethoxy group will be the most deshielded of the oxygen- and halogen-bearing carbons, appearing furthest downfield around 155 ppm.

-

C-2: This carbon is directly attached to the electron-withdrawing CF₃ group but also ortho to the donating ethoxy group. It will appear as a quartet with a significant two-bond coupling constant (²JC-F) of approximately 30-35 Hz.[3]

-

C-3: Ortho to the ethoxy group, this carbon will be shifted upfield.

-

C-4: The carbon bearing the bromine atom (ipso-carbon) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," typically appearing around 116 ppm.

-

C-5 & C-6: These carbons are influenced by all three substituents, with their final shifts determined by the balance of these effects. C-6, being ortho to the CF₃ group, is expected to show a small quartet splitting from four-bond C-F coupling.

-

-

Aliphatic & CF₃ Carbons:

-

-CF₃: The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant (¹JC-F) of ~272 Hz, splitting the signal into a prominent quartet.[3] Its chemical shift is often in the aromatic region.

-

-OCH₂- & -CH₃: These signals will appear in the typical aliphatic region for an ethoxy group, with the carbon attached to oxygen being further downfield.

-

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data for structural confirmation.

-

Sample Preparation: a. Weigh approximately 15-20 mg of purified this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup (400 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal from the CDCl₃.

-

Causality: A stable lock ensures field stability, which is critical for high-resolution spectra. b. Shim the magnetic field to optimize homogeneity. Aim for a narrow, symmetrical TMS peak shape.

-

Causality: Shimming corrects for minor inhomogeneities in the magnetic field, resulting in sharper spectral lines and more accurate integration.

-

-

¹H NMR Acquisition: a. Acquire a standard one-pulse ¹H spectrum. b. Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16 scans. c. Process the data with Fourier transformation, phase correction, and baseline correction. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

-

¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency. b. Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). c. Parameters: Spectral width of ~250 ppm, acquisition time of ~1.5 seconds, relaxation delay of 2 seconds, 1024 scans.

-

Causality: A longer relaxation delay and sufficient scans are necessary to obtain a good signal-to-noise ratio for all carbon signals, including quaternary carbons which have longer relaxation times. d. Process the data and calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Visualization of the Structural Elucidation Workflow

The following diagram outlines the logical workflow from sample preparation to the final confirmation of the molecular structure using a combination of predictive and experimental techniques.

Caption: Workflow for NMR-based structural elucidation.

References

-

Supporting Information for Trifluoromethylation of Aryl Mesylates and Tosylates. Royal Society of Chemistry.

-

PubChem. (Trifluoromethyl)benzene | C7H5F3. National Center for Biotechnology Information.

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.

-

ChemicalBook. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum.

-

Beilstein Journals. Supporting Information for Copper-Mediated Trifluoromethylation.

Sources

"mass spectrometry analysis of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene"

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

Introduction: Characterizing a Complex Synthetic Intermediate

This compound is a halogenated aromatic ether that serves as a key building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom, an ethoxy group, and a trifluoromethyl group—imparts specific reactivity but also presents distinct challenges for analytical characterization. Mass spectrometry (MS) is the definitive technique for confirming its identity, purity, and structure. However, the interplay between these functional groups dictates the analytical strategy, from sample introduction and ionization to mass analysis and spectral interpretation.

This guide provides a comprehensive framework for the robust mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the underlying chemical principles that inform methodological choices, ensuring data of the highest quality and integrity. The physicochemical properties of the target analyte are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrF₃O | Internal Calculation |

| Average Mass | 269.06 g/mol | [1] |

| Monoisotopic Mass | 267.97142 Da | Internal Calculation |

| Key Structural Features | Aromatic Ring, Ether Linkage, Bromine Atom, Trifluoromethyl Group | N/A |

Part 1: Foundational Principles & Instrumentation Strategy

The molecular structure of this compound is well-suited for gas chromatography, but its analysis is not limited to one technique. The choice of instrumentation is dictated by the analytical goal, whether it is routine purity assessment, definitive structural confirmation, or quantification in a complex matrix.

Ionization Strategies: Hard vs. Soft Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) For a volatile and thermally stable compound like this, GC-MS with Electron Ionization (EI) is the gold standard for identification.[2] EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, causing reproducible and extensive fragmentation.[3] This fragmentation is highly valuable as it produces a characteristic "fingerprint" mass spectrum that can be used for structural elucidation and comparison against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[3][4] The 70 eV standard maximizes ionization and yields fragmentation patterns that are consistent across different instruments.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) While GC-MS is often preferred, LC-MS may be employed when analyzing non-volatile reaction byproducts or when the analyte is in a complex biological or environmental matrix. Ionization of this relatively non-polar molecule can be challenging with standard Electrospray Ionization (ESI). Atmospheric Pressure Chemical Ionization (APCI) is often a more suitable alternative for compounds of this polarity.

Mass Analyzer Selection: The Balance of Resolution, Speed, and Accuracy

The choice of mass analyzer directly impacts the quality and utility of the acquired data.

-

Quadrupole Analyzers: These are robust, cost-effective instruments ideal for routine analysis. When operated in full-scan mode, they provide nominal mass data. For quantitative studies, they excel in Selective Ion Monitoring (SIM) mode, where only specific fragment ions are monitored, dramatically increasing sensitivity and reducing matrix interference.[2]

-

High-Resolution Mass Spectrometry (HRMS) Analyzers (TOF, Orbitrap): For unambiguous formula confirmation, HRMS is essential.[5][6] These instruments can measure mass with exceptional accuracy (typically <5 ppm), allowing for the determination of a molecule's elemental composition.[7][8] This capability is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas.[9]

Part 2: Experimental Protocols & Workflows

A successful analysis relies on a well-designed workflow from sample preparation to data acquisition. The following section details a validated protocol for the analysis of this compound using GC-MS, the most common and definitive technique.

Workflow Diagram: GC-MS Analysis

Sources

- 1. 4-Bromo-1-methyl-2-(2,2,2-trifluoroethoxy)benzene | C9H8BrF3O | CID 107284052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. govinfo.gov [govinfo.gov]

- 5. infinitalab.com [infinitalab.com]

- 6. measurlabs.com [measurlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

"crystallographic data of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene derivatives"

An In-depth Technical Guide on the Crystallographic Analysis of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fluorinated Benzene Derivatives

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group is particularly valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] When combined with a bromo-substituent on a benzene ring, as in the case of this compound and its derivatives, a versatile scaffold for further chemical modification through cross-coupling reactions emerges. The ethoxy group further modulates the electronic and steric properties of the molecule.

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of these compounds is paramount for rational drug design and the development of novel materials. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating this detailed structural information, providing insights into bond lengths, bond angles, and crystal packing, which collectively influence the physicochemical properties of the solid form.[3][4][5]

This guide serves as a comprehensive technical overview of the methodologies involved in the synthesis, crystallization, and crystallographic analysis of this compound derivatives. As a Senior Application Scientist, the focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor.

Synthesis and Crystal Growth: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available precursors. A plausible synthetic route is outlined below, followed by a discussion on the critical step of crystal growth.

Synthetic Protocol

A common strategy for the synthesis of the target compound and its derivatives involves the etherification of a substituted phenol. The following is a representative, generalized protocol:

-

Starting Material Selection : The synthesis can commence from 4-bromo-2-(trifluoromethyl)phenol.

-

Etherification : The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

-

Alkylation : The resulting phenoxide is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, to introduce the ethoxy group.

-

Work-up and Purification : The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.

The diagram below illustrates this synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal.[6] For organic molecules like the title compounds, several crystallization techniques can be employed:

-

Slow Evaporation : This is the most common method. A saturated solution of the compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion : A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting crystal growth at the interface.

-

Vapor Diffusion : A concentrated solution of the compound in a small vial is placed inside a larger, sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.

The choice of solvent is crucial and often determined empirically. A good solvent for crystallization is one in which the compound is moderately soluble, with solubility showing a significant dependence on temperature.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: A Definitive Structural Probe

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3][4]

Experimental Workflow for SC-XRD

The process from crystal to structure can be broken down into several key steps, as illustrated in the following diagram.

Caption: The sequential workflow for determining a crystal structure using SC-XRD.

Detailed Protocol for Data Acquisition and Structure Refinement

-

Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.[7] It is mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection : The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument, consisting of an X-ray source, a goniometer for crystal rotation, and a detector, collects a series of diffraction patterns as the crystal is rotated.[7]

-

Data Reduction : The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

-

Structure Solution : The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.[7]

-

Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation : The final structure is validated using metrics such as the R-factor and goodness-of-fit. The results are typically reported in a Crystallographic Information File (CIF).[6]

Analysis and Interpretation of Crystallographic Data

While specific crystallographic data for this compound is not publicly available at the time of writing, we can discuss the expected structural features and present an illustrative example based on similar known structures.

Key Crystallographic Parameters

-

Unit Cell Dimensions (a, b, c, α, β, γ) : These parameters define the size and shape of the repeating unit of the crystal lattice.[7]

-

Space Group : This describes the symmetry elements present in the crystal structure.

-

Bond Lengths and Angles : These provide direct evidence of the molecular geometry. For instance, the C-Br, C-O, C-C, and C-F bond lengths can be compared to standard values.

-

Torsion Angles : These describe the conformation of flexible parts of the molecule, such as the ethoxy group.

The table below presents hypothetical, yet realistic, crystallographic data for a derivative of this class of compounds for illustrative purposes.

| Parameter | Illustrative Value |

| Chemical Formula | C9H8BrF3O |

| Formula Weight | 269.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 970.5 |

| Z (Molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.84 |

| R-factor (%) | < 5 |

Impact of Substituents on Crystal Packing

The trifluoromethyl and bromo substituents are expected to play a significant role in the crystal packing through non-covalent interactions. The high electronegativity of the fluorine atoms can lead to the formation of C-H···F hydrogen bonds and F···F interactions. The bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site.[1] These interactions, along with van der Waals forces, will dictate the overall supramolecular architecture of the crystal.

Complementary Spectroscopic Characterization

While SC-XRD provides definitive solid-state structural information, other spectroscopic techniques are essential for confirming the identity and purity of the synthesized compounds in the bulk material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure in solution. The chemical shifts and coupling constants provide detailed information about the connectivity and chemical environment of the atoms. For example, in the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons and the ethyl group protons.[8]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[8] High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition.

Applications in Drug Design and Development

The precise structural data obtained from crystallography is invaluable in drug discovery.

-

Structure-Activity Relationship (SAR) Studies : By understanding the three-dimensional structure of a lead compound, medicinal chemists can make rational modifications to improve its potency, selectivity, and pharmacokinetic properties.

-

Receptor Binding : The trifluoromethyl group, due to its lipophilicity and electron-withdrawing nature, can significantly influence how a molecule binds to its biological target.[2] Crystallographic data can help in visualizing and modeling these interactions.

-

Polymorph Screening : Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. Crystallography is essential for identifying and characterizing these different solid forms.

Conclusion

The crystallographic analysis of this compound derivatives provides fundamental insights into their molecular structure and intermolecular interactions. This knowledge is critical for their application in drug discovery and materials science. This guide has outlined the key experimental and analytical steps, from synthesis and crystal growth to structure solution and interpretation. By following these rigorous protocols, researchers can obtain high-quality, reliable crystallographic data to accelerate their research and development efforts. The interplay of the bromo, ethoxy, and trifluoromethyl substituents offers a rich landscape for tuning the solid-state properties of these versatile molecular scaffolds.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.

- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Strategic Importance of Bromo-Trifluoromethyl Benzoates in Chemical Manufacturing.

- BenchChem. (2025). Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. pulstec.net [pulstec.net]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated compounds indispensable. Among these, 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene emerges as a key building block, offering a trifecta of reactive sites for molecular elaboration. This guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and applications, tailored for researchers and professionals in the field.

The structure of this compound is characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and a trifluoromethyl group. This arrangement provides a versatile platform for a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, the ethoxy group can influence solubility and binding interactions, and the trifluoromethyl group is a well-established bioisostere for various functional groups, enhancing the metabolic stability and binding affinity of parent molecules.

Commercial Availability and Key Suppliers

This compound is commercially available from a range of suppliers specializing in fine chemicals and building blocks for research and development. The typical purity offered is ≥95%. When sourcing this compound, it is crucial to consider the supplier's quality control measures and the availability of comprehensive analytical data.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Various Chemical Suppliers | ≥95% | 156605-95-7 | C₉H₈BrF₃O | 269.06 |

Synthesis of this compound: A Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this case, the readily available 4-bromo-2-(trifluoromethyl)phenol is reacted with an ethylating agent.

Precursor: 4-bromo-2-(trifluoromethyl)phenol

The starting material, 4-bromo-2-(trifluoromethyl)phenol, is commercially available from several chemical suppliers.[6][7][8][9] This availability is a critical factor for the practical implementation of the synthesis on a laboratory scale.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

4-bromo-2-(trifluoromethyl)phenol

-

Iodoethane (or Bromoethane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide - DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-(trifluoromethyl)phenol (1.0 eq).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) and anhydrous acetone (or DMF) to the flask.

-

Addition of Ethylating Agent: While stirring the suspension, add iodoethane (or bromoethane) (1.2 - 1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or at an appropriate temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Caption: Williamson ether synthesis workflow.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with analogous compounds.[10][11][12]

| Property | Predicted Value/Range |

| Molecular Formula | C₉H₈BrF₃O |

| Molecular Weight | 269.06 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | ~220-240 °C (at 760 mmHg) |

| Density | ~1.5 - 1.6 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF) |

| XlogP | ~3.8 |

Spectroscopic Data (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.2 (m, 3H, Ar-H), 4.1 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.4 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155 (C-O), 135-115 (Ar-C), 123 (q, J ≈ 272 Hz, -CF₃), 65 (-OCH₂CH₃), 15 (-OCH₂CH₃).

-

Mass Spectrometry (EI): m/z (%) 268/270 ([M]⁺, isotopic pattern for Br), and characteristic fragmentation patterns.

Applications in Research and Drug Development

The strategic placement of the bromine atom and the trifluoromethyl group makes this compound a valuable intermediate in several areas of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[13][14][15][16] These reactions allow for the facile introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the synthesis of complex molecular architectures.

Caption: Suzuki-Miyaura coupling reaction.

Grignard Reagent Formation

The bromine atom can be converted into a Grignard reagent by reacting with magnesium metal.[17][18] The resulting organometallic species is a powerful nucleophile that can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Potential in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of target proteins.[19][20][21][22] The development of novel PROTACs often requires the synthesis of diverse chemical linkers and warheads. The reactive handles on this compound make it a potential building block for the synthesis of PROTAC components, allowing for the exploration of new chemical space in this exciting field.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its commercial availability and straightforward synthesis via the Williamson ether reaction make it an accessible tool for researchers. The presence of multiple reactive sites allows for its incorporation into a wide range of complex molecules, with significant potential in the fields of drug discovery, particularly in the development of novel therapeutics such as PROTACs, and materials science. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of compounds like this compound in advancing chemical research is undeniable.

References

-

Chem-Impex. 4-Bromo-2-(trifluoromethyl)phenol. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

PubChem. 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene. [Link]

- Google Patents. Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). [Link]

-

Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

-

Oakwood Chemical. 4-Bromo-2-(trifluoromethyl)phenol. [Link]

-

PubChem. 4-Bromo-1-methyl-2-(2,2,2-trifluoroethoxy)benzene. [Link]

-

MySkinRecipes. 4-Bromo-2-fluoro-6-(trifluoromethyl)phenol. [Link]

- Google Patents.

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). [Link]

-

National Institutes of Health. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. Process for the synthesis of organic compounds.

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

National Institutes of Health. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. (2020). [Link]

-

National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

-

YouTube. Suzuki Coupling Mechanism and Applications. (2018). [Link]

-

National Institutes of Health. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024). [Link]

-

YouTube. Best Practices for Proteolysis Targeting Chimeras PROTACs. (2024). [Link]

-

PubChem. 1-Bromo-4-(trifluoromethoxy)benzene. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. francis-press.com [francis-press.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 4-Bromo-2-(trifluoromethyl)phenol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Bromo-4-(trifluoromethyl)phenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. labsolu.ca [labsolu.ca]

- 10. PubChemLite - 4-bromo-2-ethoxy-1-(trifluoromethyl)benzene (C9H8BrF3O) [pubchemlite.lcsb.uni.lu]

- 11. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromo-1-methyl-2-(2,2,2-trifluoroethoxy)benzene | C9H8BrF3O | CID 107284052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene (CAS No. 156605-95-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, and potential applications of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene. As a Senior Application Scientist, this document synthesizes available data with expert interpretation to offer valuable insights for researchers utilizing this compound in organic synthesis and drug discovery.

Compound Identification and Core Physicochemical Properties

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a substituted aromatic compound with the CAS Registry Number 156605-95-7. Its structure features a benzene ring functionalized with a bromine atom, an ethoxy group, and a trifluoromethyl group. These substituents impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring.[1][2] Conversely, the ethoxy group is an electron-donating group. The interplay of these opposing electronic effects, along with the steric hindrance provided by the substituents, governs the regioselectivity of further chemical transformations.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 156605-95-7 | |

| Molecular Formula | C₉H₈BrF₃O | |

| Molecular Weight | 269.06 g/mol | |

| Appearance | Solid (predicted) | |

| InChI | 1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |

| SMILES | CCOC1=CC=C(C(C(F)(F)F)=C1)Br |

Spectroscopic Profile (Predicted)

Direct experimental spectra for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene are not widely published. However, a detailed and reliable prediction of its spectral characteristics can be made by analyzing the spectra of structurally analogous compounds. This section provides an expert interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethoxy group.

-

Aromatic Region (δ 6.8 - 7.5 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern, they will likely present as a complex splitting pattern (e.g., a doublet of doublets, a doublet, and a singlet or a complex multiplet). The exact chemical shifts and coupling constants will be influenced by the electronic effects of the substituents.

-

Ethoxy Group (δ 1.4 - 1.5 ppm, triplet; δ 4.0 - 4.2 ppm, quartet): The ethoxy group will exhibit a characteristic ethyl pattern: a triplet for the methyl protons (CH₃) coupled to the methylene protons, and a quartet for the methylene protons (CH₂) coupled to the methyl protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (δ 110 - 160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbons attached to the electronegative bromine, oxygen, and trifluoromethyl groups will have characteristic chemical shifts.

-

Trifluoromethyl Carbon (δ ~120 - 130 ppm, quartet): The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Ethoxy Carbons (δ ~15 ppm, CH₃; δ ~65 ppm, CH₂): Two signals corresponding to the methyl and methylene carbons of the ethoxy group are expected.

Predicted IR Spectrum

The infrared spectrum will show absorption bands characteristic of the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1050-1250 cm⁻¹

-

C-F stretching (trifluoromethyl): Strong absorptions in the range of ~1100-1350 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 268 and 270 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Peaks: Fragmentation may involve the loss of the ethoxy group, the trifluoromethyl group, or the bromine atom, leading to characteristic daughter ions.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure and may require optimization for this specific substrate.

Materials:

-

4-Bromo-3-(trifluoromethyl)phenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (C₂H₅I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-(trifluoromethyl)phenol in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene.

Applications in Research and Development

Substituted bromobenzenes are versatile building blocks in organic synthesis, primarily due to the reactivity of the carbon-bromine bond in cross-coupling reactions. 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is a valuable intermediate for the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and material science.

Pharmaceutical Drug Discovery

Halogenated aromatic compounds are frequently used as starting materials in the synthesis of active pharmaceutical ingredients (APIs). The bromine atom can be readily displaced or used as a handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. Structurally related compounds are used as intermediates in the synthesis of antidiabetic drugs like Dapagliflozin and Empagliflozin. The trifluoromethyl group is often incorporated into drug candidates to improve their metabolic stability and binding affinity.[2]

Caption: Potential application of the title compound in a drug development workflow.

Materials Science

The unique electronic properties imparted by the fluorine and bromine substituents make this compound a potential precursor for the synthesis of novel polymers and liquid crystals.[5] The introduction of fluorinated groups can enhance the thermal stability and chemical resistance of materials.

Safety and Handling

Based on the available Safety Data Sheet (SDS), 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

References

- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)

-

PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. Superelectrophiles and the effects of trifluoromethyl substituents. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethoxy-. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethoxy-. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ResearchGate. Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethoxy-. [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

"reactivity of the trifluoromethyl group in 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene"

An In-Depth Technical Guide to the Reactivity of 4-Bromo-1-ethoxy-2-(trifluoromethyl)benzene

Executive Summary

This compound is a highly functionalized aromatic compound poised for significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a potent electron-withdrawing trifluoromethyl group, a moderately activating ethoxy group, and a versatile bromo handle—creates a nuanced electronic landscape that dictates its reactivity. This guide offers a comprehensive analysis of the molecule's chemical behavior, focusing on the strategic exploitation of its functional groups. We will explore the dominant role of the bromine atom in transition-metal-catalyzed cross-coupling reactions, the potential for nucleophilic aromatic substitution activated by the trifluoromethyl group, and the inherent stability and potential transformations of the trifluoromethyl moiety itself. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols and comparative data to guide synthetic strategy.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its three key substituents on the benzene ring. Understanding their individual and collective electronic effects is paramount to predicting and controlling reaction outcomes.

The Trifluoromethyl Group: A Powerful Inductive Deactivator

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its effect is primarily inductive (-I), stemming from the high electronegativity of the three fluorine atoms, which strongly polarizes the C-CF₃ bond and withdraws electron density from the aromatic ring.[2][3] This has several profound consequences:

-

Ring Deactivation: The benzene ring is significantly deactivated towards electrophilic aromatic substitution (EAS).[4][5]

-

Metabolic Stability: The strength of the C-F bonds makes the -CF₃ group exceptionally robust and resistant to metabolic degradation, a highly desirable trait in drug design.[3]

-

Activation for Nucleophilic Attack: By rendering the aromatic ring electron-poor, the -CF₃ group facilitates nucleophilic aromatic substitution (SNAr).[6][7]

The Ethoxy Group: A Modulating Director

The ethoxy (-OCH₂CH₃) group exhibits a dual electronic nature. It is a sigma-withdrawing (-I) group due to the electronegativity of the oxygen atom, but more significantly, it is a strong pi-donating (+R) group through resonance, where the oxygen lone pairs can delocalize into the aromatic system. Typically, this makes the ethoxy group an activating, ortho, para-director for EAS.